molecular formula C10H8F3N3 B1608624 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine CAS No. 502133-02-0

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

Cat. No.: B1608624
CAS No.: 502133-02-0
M. Wt: 227.19 g/mol
InChI Key: RMESUTALZUKOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine and its hydrochloride salt (CAS 1290901-36-8) are high-value chemical reagents designed for research and development applications. This compound belongs to the pyrazole class of heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry due to its prevalence in pharmacologically active molecules . The core structure features a pyrazole ring substituted with an amine group at the 3-position and a 2-(trifluoromethyl)phenyl group at the 5-position. The presence of the trifluoromethyl group is a common strategy in drug design, as it can significantly influence a molecule's electronegativity, metabolic stability, and membrane permeability . This amine serves as a key synthetic intermediate for constructing more complex molecular architectures. Its structure makes it a versatile building block for the synthesis of various azo dyes and 4-arylhydrazinylidenepyrazol-3-ones, which are investigated for their photophysical properties and potential applications in sensors and electronics . In pharmaceutical research, pyrazole derivatives are extensively studied for a wide spectrum of biological activities. The pyrazole nucleus is a core structure in numerous drugs and candidates with demonstrated antibacterial, antifungal, anti-inflammatory, anticancer, and antidepressant properties . Researchers utilize this compound to develop new antimicrobial agents that can target essential bacterial enzymes or disrupt fungal ergosterol biosynthesis, addressing the growing challenge of antimicrobial resistance . The compound should be stored according to the supplier's recommendations, typically in a cool, dry place, protected from light. As a safety precaution, researchers should consult the relevant Safety Data Sheet (SDS) for detailed handling and hazard information prior to use. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMESUTALZUKOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396228
Record name 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502133-02-0
Record name 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Classical Multi-Step Preparation Methods

Three-Stage Synthesis via Diketone Intermediate

The traditional approach involves three discrete stages starting from 4,4,4-trifluoro-1-phenylbutanedione (diketone):

  • Stage 1: Reaction of diketone with sodium nitrite in acetic acid to form 4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione-2-oxime (oxime intermediate).
  • Stage 2: Treatment of the oxime with hydrazine hydrate to yield 4-nitroso-5-phenyl-3-trifluoromethyl-1H-pyrazole (nitrosopyrazole).
  • Stage 3: Catalytic hydrogenation of nitrosopyrazole using palladium on carbon (Pd/C) under elevated pressure to reduce the nitroso group to the amino group, producing the target aminopyrazole.

Isolation and purification occur after each step, involving multiple extractions, filtrations, and recrystallizations, making the process laborious and resource-intensive.

Limitations of this method:
  • Requires specialized equipment for pressurized hydrogenation.
  • Use of expensive Pd/C catalyst.
  • Multiple solvent-intensive extraction and purification steps (up to 13 operations).
  • High cost and labor in synthesizing and purifying the diketone starting material.
  • Process cannot be performed in a single reactor (multi-step batch process).

Improved Two-Stage Synthesis Without Catalytic Hydrogenation

An advancement involves eliminating the hydrogenation step by using hydrazine hydrate both for cyclization and reduction:

  • The oxime intermediate is reacted with an excess of hydrazine hydrate in ethanol.
  • After prolonged heating and workup involving acid-base extractions and recrystallization, the aminopyrazole is obtained in about 75% yield.

Advantages:

  • Avoids the use of Pd/C catalyst and pressurized hydrogen.
  • Simplifies the reduction step.

Disadvantages:

  • Still requires isolation and purification of the oxime intermediate.
  • Process remains multi-step with many workup operations.
  • Expensive diketone starting material is still used.

One-Pot, Single-Reactor Synthesis Using Lithium Diketonate Intermediate (Latest Development)

A novel and more efficient method has been developed to address the drawbacks of previous methods:

Key features:

  • Uses lithium 4,4,4-trifluoro-1-phenylbutadionate (diketonate) instead of the diketone, which is more accessible, stable, and easier to handle.
  • Reaction is carried out in glacial acetic acid as solvent.
  • Sodium nitrite is added to the diketonate solution at 10-16 °C to form the nitroso intermediate in situ .
  • Without isolating the oxime, an 8-fold excess of hydrazine hydrate is added directly to the reaction mixture.
  • The reaction mixture is stirred at room temperature for 20 hours, leading to direct formation of 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine.
  • The product precipitates out and is isolated by simple filtration, washing, and drying.

Advantages:

Aspect Traditional Multi-Step Process One-Pot Diketonate Process
Number of stages 3 1
Number of isolation steps Multiple (up to 13 operations) 3 operations only
Catalyst required Pd/C catalyst (expensive) None
Use of pressurized hydrogen Yes No
Yield of final product ~75% Up to 93%
Starting material availability Diketone (expensive, unstable) Lithium diketonate (more accessible, stable)
Solvent use Multiple solvents Acetic acid only
Equipment complexity High (pressure reactor needed) Low (standard lab glassware)
Scalability Limited due to complexity High, suitable for industrial scale

Reaction conditions summary:

Step Reagents/Conditions Outcome
Formation of nitroso intermediate Lithium diketonate + NaNO2 in glacial acetic acid, 10-16 °C, 1 hour In situ formation of oxime/nitroso intermediate
Reduction and cyclization Addition of 8-fold excess hydrazine hydrate, stirring 2-3 hours at 10-16 °C, then 20 hours at room temperature Formation of aminopyrazole precipitate
Isolation Filtration, washing with water, drying Pure aminopyrazole (93% yield)

Characterization:

  • Product purity confirmed by GC-MS (96% purity), elemental analysis, IR, and NMR (¹H and ¹⁹F) spectroscopy.
  • Melting point: 123-125 °C.
  • Solubility: soluble in ethanol, acetone, chloroform, diethyl ether, ethyl acetate; insoluble in water.
  • Mass spectrum consistent with expected molecular ion and fragment ions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Catalyst/Conditions Yield (%) Number of Steps Isolation Complexity Notes
Classical 3-step synthesis 4,4,4-trifluoro-1-phenylbutanedione NaNO2, hydrazine hydrate, H2 (Pd/C) Pd/C, hydrogenation at 3.5 bar Not reported 3 High (13 operations) Requires pressurized hydrogenation
Two-step hydrazine reduction 4,4,4-trifluoro-1-phenylbutanedione NaNO2, hydrazine hydrate Hydrazine reduction, reflux ethanol 75 2 Moderate (13 operations) No hydrogenation, still multi-step
One-pot lithium diketonate method Lithium 4,4,4-trifluoro-1-phenylbutadionate NaNO2, hydrazine hydrate No catalyst, acetic acid, 10-20 °C 93 1 Low (3 operations) Single reactor, scalable, high yield

Additional Notes on Alternative Methods

Recent literature also describes one-pot syntheses of trifluoromethylated pyrazoles via trapping of trifluoromethylhydrazine intermediates with various carbonyl compounds, emphasizing the importance of solvent and acid choice to suppress side reactions and improve selectivity. For example, dichloromethane combined with strong acids has been used to stabilize intermediates and obtain diverse trifluoromethyl pyrazoles in useful yields. However, these methods focus on N-trifluoromethyl pyrazoles rather than the this compound specifically.

Chemical Reactions Analysis

Types of Reactions

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and substituted pyrazole compounds. These products can be further utilized in various applications, including drug development and material science .

Mechanism of Action

The mechanism of action of 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine -CF₃ (phenyl, 2-position) C₁₀H₈F₃N₃ 227.18
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine -F (phenyl, 2-position), -CH₃ (pyrazole, 3-position) C₁₀H₁₀FN₃ 191.20
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine HCl -CF₃ (pyrazole, 5-position), -CH₂CH₃ (N1) C₇H₉F₃N₃·HCl 207.62
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine -Cl (phenyl, 3-position), -CF₃ (pyrazole, 3-position) C₁₀H₇ClF₃N₃ 261.63
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-1H-pyrazol-5-amine -Cl (pyridine, 5-position), -CF₃ (pyridine, 5-position) C₁₀H₈ClF₃N₄ 276.64

Key Observations :

  • Substituent Position : The position of the -CF₃ group significantly impacts electronic and steric properties. For example, in This compound , the -CF₃ group on the phenyl ring creates a planar steric environment, whereas analogs with -CF₃ on the pyrazole core (e.g., ) exhibit enhanced dipole interactions .
  • Halogen vs.
  • Heterocyclic Variations : Pyridine-containing analogs () introduce additional hydrogen-bonding sites, which may enhance target affinity .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group increases logP values compared to non-fluorinated analogs. For instance, this compound has a predicted logP of 2.8, whereas the -F analog () has a logP of 1.9 .
  • Solubility : Chlorine substituents (e.g., ) reduce aqueous solubility due to increased hydrophobicity, while methyl groups () improve solubility marginally .

Biological Activity

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and biological activity compared to other pyrazole derivatives .

1. Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. It has been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation . The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against various cancer cell lines.

2. Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory activity. In vitro assays indicated that it effectively inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs . This suggests its potential use in treating inflammatory diseases.

3. Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against Gram-positive bacteria. Studies revealed that it possesses strong antibacterial activity against strains like Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) and a low propensity for developing resistance . This is particularly important in the context of rising antibiotic resistance.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Tubulin Inhibition : By binding to tubulin, this compound prevents microtubule formation, which is essential for mitosis in cancer cells .
  • Cytokine Modulation : It modulates inflammatory pathways by inhibiting key signaling molecules involved in cytokine production .
  • Bacterial Growth Inhibition : The compound disrupts bacterial cell wall synthesis and function, leading to effective bactericidal action .

Case Studies and Research Findings

StudyFindings
IC50 values for anticancer activity ranged from 0.08 to 12.07 mM.Effective as a tubulin polymerization inhibitor.
Inhibition of TNF-α and IL-6 release up to 85%.Potential therapeutic agent for inflammatory diseases.
Demonstrated strong antibacterial activity against S. aureus.Promising candidate for antibiotic development.

Q & A

Q. What are the common synthetic routes for 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, and how can intermediates be characterized?

The synthesis typically involves multi-step condensation reactions starting with substituted phenyl precursors. For example, a pyrazole core is formed via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. Key intermediates include trifluoromethyl-substituted phenylhydrazines or enaminones.

  • Methodology :
    • Step 1 : React 2-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
    • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
    • Characterization : Use 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm regioselectivity of the pyrazole ring. IR spectroscopy identifies NH2_2 stretching (~3400 cm1^{-1}). Mass spectrometry validates molecular weight (MW = 227.19 g/mol) .

Q. How can the purity and stability of this compound be assessed for biological assays?

  • Purity : Analyze via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. A purity threshold of ≥95% is recommended for in vitro studies.
  • Stability : Perform accelerated stability studies under varying pH (2–9) and temperature (4°C, 25°C, 40°C). Monitor degradation products using LC-MS. The trifluoromethyl group enhances metabolic stability but may hydrolyze under strongly basic conditions .

Advanced Research Questions

Q. How does the tautomeric behavior of the pyrazole ring influence structural and functional properties?

The pyrazole ring exhibits tautomerism between 1H- and 2H-forms, affecting electron distribution and hydrogen-bonding capacity.

  • Methodology :
    • X-ray crystallography : Resolve tautomeric forms by analyzing bond lengths (e.g., C–N bonds in the ring). For example, a planar amino group (deviation <0.06 Å) suggests delocalization in the 1H-tautomer .
    • DFT calculations : Compare energy differences between tautomers using Gaussian09 with B3LYP/6-31G(d) basis set. The 1H-tautomer is typically more stable due to resonance stabilization of the NH2_2 group .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems) or impurities.

  • Case Study : If inconsistent IC50_{50} values are reported for kinase inhibition:
    • Re-evaluate assay protocols : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times.
    • Control for solubility : Use DMSO concentrations ≤0.1% and confirm compound solubility via dynamic light scattering.
    • Validate target engagement : Perform thermal shift assays or SPR to confirm direct binding .

Q. How does the trifluoromethyl group impact electronic and steric properties in structure-activity relationships (SAR)?

The CF3_3 group is strongly electron-withdrawing (-I effect) and hydrophobic.

  • Electronic Effects : Reduces pKa of adjacent NH2_2 (measured via potentiometric titration), enhancing hydrogen-bond acceptor capacity.
  • Steric Effects : Molecular docking (e.g., AutoDock Vina) shows CF3_3 occupies hydrophobic pockets in enzymes like COX-2, improving selectivity over COX-1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Reactant of Route 2
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.